molecular formula C12H22O11 B1211139 6-O-Galactopyranosylgalactose CAS No. 5077-31-6

6-O-Galactopyranosylgalactose

Cat. No. B1211139
CAS RN: 5077-31-6
M. Wt: 342.30 g/mol
InChI Key: AYRXSINWFIIFAE-CABDRJSWSA-N
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Description

6-O-Galactopyranosylgalactose (6-O-Glycolylgalactose) is a naturally occurring disaccharide that is a component of glycolipids and glycoproteins. It is an important structural component of the cell membrane and plays an important role in the regulation of cell-to-cell communication. 6-O-Glycolylgalactose is also known as lacto-N-tetraose or LNT and is composed of two monosaccharides, glucose and galactose, linked by a glycosidic bond. 6-O-Glycolylgalactose is a common disaccharide in mammalian cells and is found in the cell walls of most organisms.

Scientific Research Applications

Gene Regulation in Bacteria

6-O-Galactopyranosylgalactose, similar to allolactose, plays a crucial role in gene regulation. A study by Jobe and Bourgeois (1972) found that allolactose, which is structurally related to this compound, acts as a natural inducer of the lac operon in Escherichia coli in the presence of lactose. This operon is vital for the metabolism of lactose, demonstrating the significance of these sugars in bacterial gene regulation (Jobe & Bourgeois, 1972).

Gene Delivery and Biomedical Research

Galactose-modified chitosan (Gal-6ACT), which may include structures like this compound, has been explored for gene delivery. Satoh et al. (2007) investigated its use as a DNA carrier, particularly for liver-targeted gene delivery. This research has implications in biomedical science for the development of targeted gene therapy methods (Satoh et al., 2007).

Enzymatic Action and Biochemical Research

The action of enzymes like galactose oxidase on substrates involving galactose (potentially including this compound) has been a focus of biochemical research. Kelleher and Bhavanandan (1986) explored how galactose oxidase catalyzes the oxidation of the C-6 hydroxymethyl group of galactose to an aldehyde group, which is important in understanding carbohydrate metabolism (Kelleher & Bhavanandan, 1986).

Enzyme Characterization and Industrial Applications

The characterization of enzymes that act on galactose substrates, including alpha-galactosidases, is significant for industrial applications. Katrolia et al. (2012) characterized a protease-resistant α-galactosidase from Rhizomucor miehei, which has potential applications in the food and feed industries, particularly in the processing of soybeans and kidney beans (Katrolia et al., 2012).

Glycosylation Research

Galactose-containing compounds like this compound are crucial in understanding glycosylation processes. A study by Liu et al. (2018) on arabinogalactan from bamboo shoot shell, composed mainly of galactose, revealed insights into the structure and hypoglycemic activity of these complex carbohydrates (Liu et al., 2018).

Biochemical Analysis

Biochemical Properties

6-O-Galactopyranosylgalactose plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. One of the primary enzymes that interact with this compound is β-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of two galactose molecules . Additionally, this compound can interact with various proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling molecules, leading to changes in gene expression and metabolic pathways . These effects can have significant implications for cellular function and overall health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. At the molecular level, this compound can bind to enzymes and proteins, altering their activity and function. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage and other negative outcomes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism. This compound can be metabolized by specific enzymes, such as β-galactosidase, which breaks down the glycosidic bond to release galactose molecules . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological functions and potential therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. This localization is often directed by targeting signals and post-translational modifications that guide the compound to particular organelles or cellular regions . The subcellular localization of this compound can significantly influence its activity and function, highlighting the importance of understanding its intracellular dynamics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-O-Galactopyranosylgalactose involves the glycosylation of galactose with galactose using a suitable glycosyl donor and promoter.", "Starting Materials": [ "Galactose", "Galactose-derived glycosyl donor", "Promoter" ], "Reaction": [ "Protection of the hydroxyl group at C-2 of galactose", "Activation of the glycosyl donor with the promoter", "Glycosylation of the protected galactose with the activated glycosyl donor to form the disaccharide", "Deprotection of the C-2 hydroxyl group to obtain 6-O-Galactopyranosylgalactose" ] }

CAS RN

5077-31-6

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12+/m0/s1

InChI Key

AYRXSINWFIIFAE-CABDRJSWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

synonyms

6-O-beta-D-galactopyranosyl-D-galactose
6-O-galactopyranosylgalactose
6-O-galactopyranosylgalactose, (alpha-D)-isomer
galactobiose
Galalpha1-4Gal
swietenose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-Galactopyranosylgalactose
Reactant of Route 2
6-O-Galactopyranosylgalactose
Reactant of Route 3
6-O-Galactopyranosylgalactose
Reactant of Route 4
6-O-Galactopyranosylgalactose
Reactant of Route 5
6-O-Galactopyranosylgalactose
Reactant of Route 6
6-O-Galactopyranosylgalactose

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